2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid
CAS No.:
Cat. No.: VC17866743
Molecular Formula: C10H8Cl2F3NO2
Molecular Weight: 302.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8Cl2F3NO2 |
|---|---|
| Molecular Weight | 302.07 g/mol |
| IUPAC Name | 2-(3,5-dichlorophenyl)-2-(2,2,2-trifluoroethylamino)acetic acid |
| Standard InChI | InChI=1S/C10H8Cl2F3NO2/c11-6-1-5(2-7(12)3-6)8(9(17)18)16-4-10(13,14)15/h1-3,8,16H,4H2,(H,17,18) |
| Standard InChI Key | UJRAVMPRKYCLAV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)NCC(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The base compound, 2-(3,5-dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid, is systematically named according to IUPAC guidelines as follows:
-
IUPAC Name: 2-(3,5-dichlorophenyl)-2-(2,2,2-trifluoroethylamino)acetic acid.
-
Molecular Formula: C₁₀H₈Cl₂F₃NO₂.
-
Molecular Weight: 302.07 g/mol.
The hydrochloride salt of this compound (CAS 1423026-08-7) adds a chloride ion, resulting in:
Table 1: Comparative Molecular Properties
| Property | Base Compound | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₀H₈Cl₂F₃NO₂ | C₁₀H₉Cl₃F₃NO₂ |
| Molecular Weight (g/mol) | 302.07 | 338.54 |
| InChI Key | UJRAVMPRKYCLAV-UHFFFAOYSA-N | XETUMJNLNFNLOM-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)NCC(F)(F)F | C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)NCC(F)(F)F.Cl |
Structural Features and Spectroscopic Data
The compound’s structure comprises a central acetic acid group substituted with a 3,5-dichlorophenyl ring and a 2,2,2-trifluoroethylamino group. Key spectral identifiers include:
-
Infrared (IR) Signatures: Expected peaks for C=O (1700–1750 cm⁻¹), N–H (3300–3500 cm⁻¹), and C–Cl (550–850 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Aromatic protons (δ 7.2–7.5 ppm), NH (δ 5.5–6.0 ppm), and CF₃CH₂ (δ 3.5–4.0 ppm).
-
¹³C NMR: Carbonyl carbon (δ 170–175 ppm), aromatic carbons (δ 125–135 ppm), and CF₃ (δ 120–125 ppm, quartet).
-
Synthesis and Manufacturing
Table 2: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Chlorination | Cl₂, FeCl₃ (catalyst), 40–60°C | Introduce Cl atoms to phenyl ring |
| Amination | CF₃CH₂NH₂, K₂CO₃, DMF, 80°C | Form amine-acetic acid linkage |
| Acidification | HCl (gaseous), ethanol, 0–5°C | Generate hydrochloride salt |
| Application | Target Pathway | Efficacy (Predicted) |
|---|---|---|
| Antibacterial | Cell membrane synthesis | Moderate (MIC: 16 µg/mL) |
| Herbicidal | Fatty acid biosynthesis | High (IC₅₀: 5 µM) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume